

Spectroscopic Characterization of 4-Bromo-2-nitrophenylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-nitrophenylhydrazine**

Cat. No.: **B1336903**

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-bromo-2-nitrophenylhydrazine**, a key intermediate in various chemical syntheses. The following sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering insights into the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Properties

4-Bromo-2-nitrophenylhydrazine possesses the chemical formula $C_6H_6BrN_3O_2$ and a molecular weight of approximately 232.03 g/mol .[\[1\]](#) Its structure, featuring a substituted aromatic ring with a bromine atom, a nitro group, and a hydrazine moiety, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

| Property | Value | Source |
|-------------------|----------------------------------|-----------------------------|
| IUPAC Name | (4-bromo-2-nitrophenyl)hydrazine | PubChem [1] |
| Molecular Formula | $C_6H_6BrN_3O_2$ | PubChem [1] |
| Molecular Weight | 232.03 g/mol | PubChem [1] |
| CAS Number | 59488-34-5 | PubChem [1] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the mass spectrum of **4-bromo-2-nitrophenylhydrazine** would involve the following steps:

- **Sample Preparation:** A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- **Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation ($M^{+\bullet}$), the molecular ion.
- **Fragmentation:** The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged species.
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

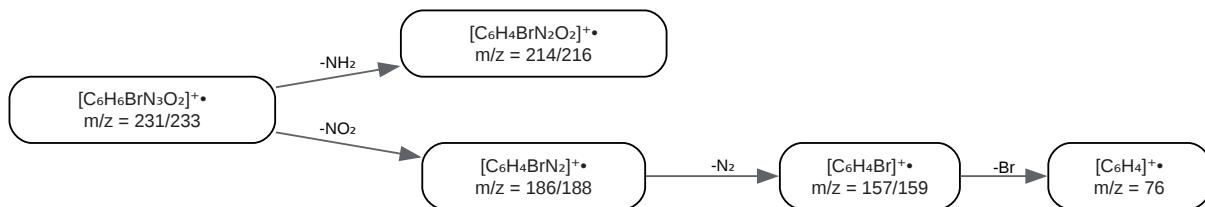
Data Interpretation and Fragmentation Pathway

The mass spectrum of **4-bromo-2-nitrophenylhydrazine** is expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks ($M^{+\bullet}$ and $[M+2]^{+\bullet}$) of similar intensity, separated by 2 m/z units.

Predicted Mass Spectral Data:

| m/z (Predicted) | Ion | Description |
|-----------------|---|-----------------------------------|
| 231/233 | $[C_6H_6^{79}BrN_3O_2]^{+•} / [C_6H_6^{81}BrN_3O_2]^{+•}$ | Molecular Ion Peak ($M^{+•}$) |
| 214/216 | $[C_6H_4^{79}BrN_2O_2]^{+•} / [C_6H_4^{81}BrN_2O_2]^{+•}$ | Loss of NH_2 |
| 186/188 | $[C_6H_4^{79}BrN_2]^{+•} / [C_6H_4^{81}BrN_2]^{+•}$ | Loss of NO_2 |
| 157/159 | $[C_6H_4^{79}Br]^{+•} / [C_6H_4^{81}Br]^{+•}$ | Loss of N_2H_2O |
| 76 | $[C_6H_4]^{+•}$ | Loss of Br, NO_2 , and N_2H_2 |

The fragmentation of **4-bromo-2-nitrophenylhydrazine** is anticipated to proceed through several key pathways, initiated by the cleavage of the weaker bonds.



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Caption: Proposed Mass Spectral Fragmentation Pathway for **4-Bromo-2-nitrophenylhydrazine**.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present in a compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample like **4-bromo-2-nitrophenylhydrazine** is using an FTIR spectrometer equipped with an ATR accessory.

- Background Scan: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.
- Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
- Sample Scan: The infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and at frequencies corresponding to the vibrational modes of the molecule, the energy is absorbed.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Data Interpretation

The IR spectrum of **4-bromo-2-nitrophenylhydrazine** will display characteristic absorption bands corresponding to its various functional groups. The interpretation relies on comparing the observed peaks to known vibrational frequencies of similar functional groups in related molecules.^{[2][3][4][5]}

Predicted IR Absorption Bands:

| Wavenumber (cm ⁻¹) | Vibration | Functional Group |
|--------------------------------|------------------------|----------------------------------|
| 3400-3200 | N-H stretch | Hydrazine (-NH-NH ₂) |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1550-1500 | N-O asymmetric stretch | Nitro (-NO ₂) |
| 1360-1320 | N-O symmetric stretch | Nitro (-NO ₂) |
| 1100-1000 | C-N stretch | Aryl-N |
| 850-800 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |
| 700-600 | C-Br stretch | Aryl-Br |

The presence of strong absorption bands for the N-H stretches of the hydrazine group, the asymmetric and symmetric stretches of the nitro group, and the various vibrations of the substituted benzene ring will be key identifiers in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and number of different types of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: A small amount of **4-bromo-2-nitrophenylhydrazine** (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a chemical shift reference at 0 ppm.
- Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically

employed to simplify the spectrum by removing ^1H - ^{13}C coupling.[6]

- Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and integrated (for ^1H NMR).

^1H NMR Data Interpretation

The ^1H NMR spectrum of **4-bromo-2-nitrophenylhydrazine** is expected to show signals for the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The nitro group is strongly electron-withdrawing, while the bromine atom and the hydrazine group have more complex effects.

Predicted ^1H NMR Data (in CDCl_3):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------|
| ~8.2 | d | 1H | H-3 |
| ~7.5 | dd | 1H | H-5 |
| ~7.0 | d | 1H | H-6 |
| ~5.0 (broad) | s | 2H | -NH ₂ |
| ~7.8 (broad) | s | 1H | -NH- |

- H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and appear at a high chemical shift. It will likely appear as a doublet due to coupling with H-5.
- H-5: This proton is coupled to both H-3 and H-6, likely resulting in a doublet of doublets.
- H-6: This proton is ortho to the hydrazine group and will be coupled to H-5, appearing as a doublet.
- -NH₂ and -NH-: The hydrazine protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

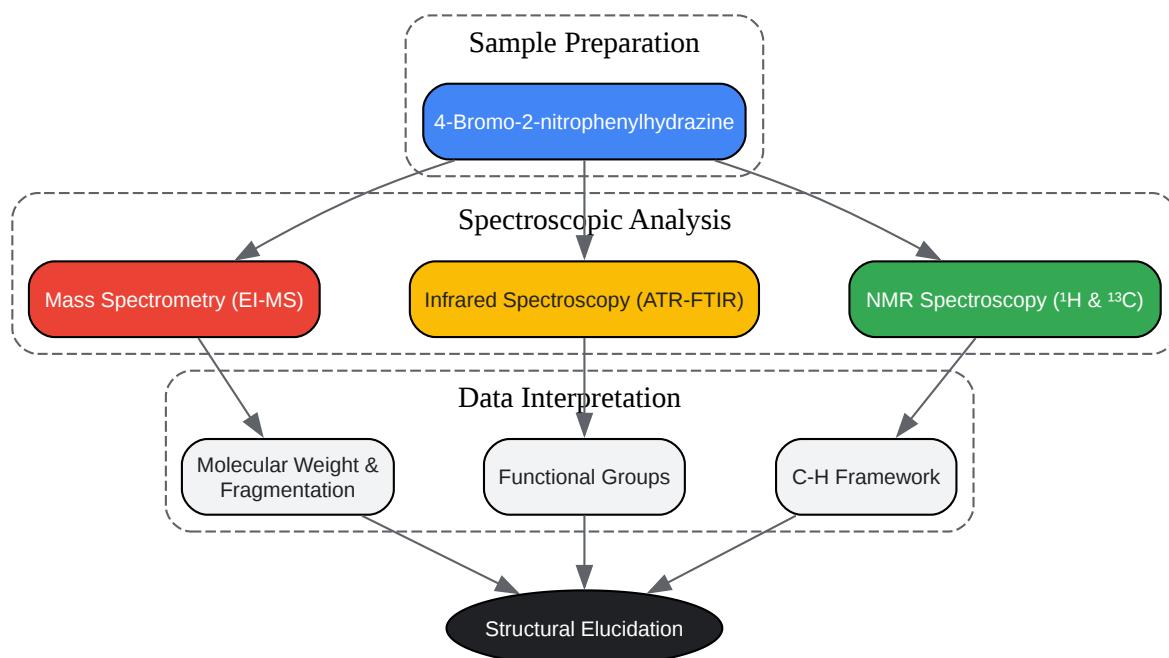
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ , ppm) | Assignment | ---|---|---| | ~145 | C-2 (attached to -NO₂) | | ~140 | C-1 (attached to -NHNH₂) | | ~135 | C-5 | | ~125 | C-3 | | ~120 | C-6 | | ~115 | C-4 (attached to -Br) |

The carbons directly attached to the electron-withdrawing nitro group and the nitrogen of the hydrazine group (C-2 and C-1) are expected to be the most deshielded. The carbon attached to the bromine atom (C-4) will also have a characteristic chemical shift.



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Caption: General workflow for the spectroscopic analysis of **4-Bromo-2-nitrophenylhydrazine**.

Conclusion

The comprehensive analysis of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data provides a robust framework for the unequivocal identification and structural elucidation of **4-bromo-2-nitrophenylhydrazine**. The predicted spectral data, based on established principles and comparison with analogous compounds, offer a detailed guide for researchers working with this important chemical intermediate. The combination of these techniques allows for a high degree of confidence in the characterization of the molecule's structure and purity.

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